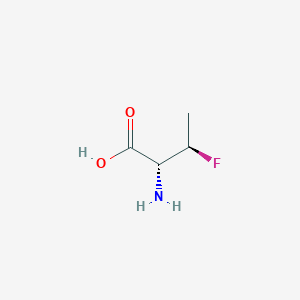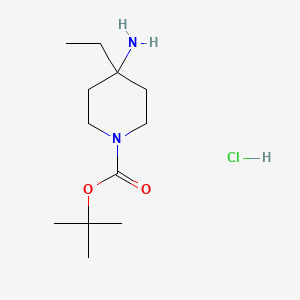
2-(4-Nitrophenyl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-nitrophenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of [(4-nitrophenyl)amino]thiourea typically involves the reaction of 4-nitroaniline with thiourea under specific conditions. One common method includes the refluxing of 4-nitroaniline with thiourea in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
[(4-nitrophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
[(4-nitrophenyl)amino]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antioxidant, and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the production of dyes, elastomers, and other industrial products
Mechanism of Action
The mechanism of action of [(4-nitrophenyl)amino]thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells. The compound interacts with various cellular pathways, including oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
[(4-nitrophenyl)amino]thiourea can be compared with other thiourea derivatives such as:
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but with a phenyl group instead of a nitrophenyl group.
N,N’-diphenylthiourea: Contains two phenyl groups. [(4-nitrophenyl)amino]thiourea is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6219-50-7 |
|---|---|
Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(4-nitroanilino)thiourea |
InChI |
InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-1-3-6(4-2-5)11(12)13/h1-4,9H,(H3,8,10,14) |
InChI Key |
JJRWANIPJUWNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


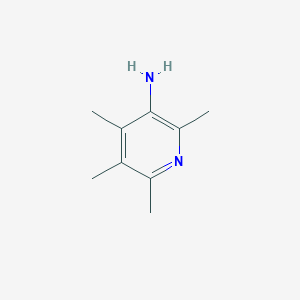
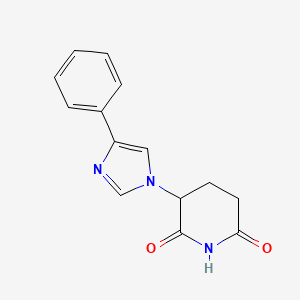
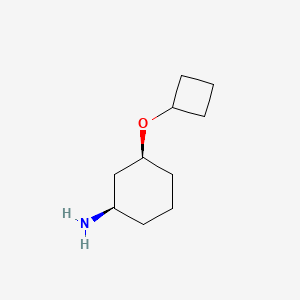
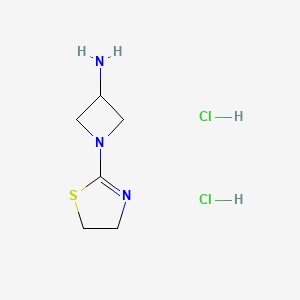
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
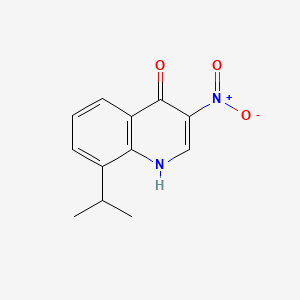
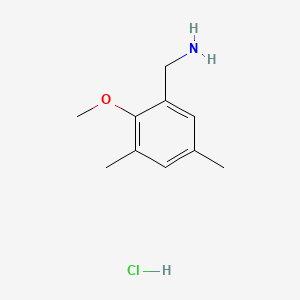
![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
